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molecular formula C28H27F4N7O3S B560664 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid

Cat. No. B560664
M. Wt: 617.6 g/mol
InChI Key: HDYUXDNMHBQKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334293B2

Procedure details

Dissolve 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (20 g, 44.9 mmoles) in a 20:1 H2O:acetone mixture (360 mL). Add a solution of p-toluenesulfonic acid monohydrate (10.25 g; 53.9 mmoles; 1.2 eq) in a 20:1 H2O: acetone mixture (40 mL) to the reaction over 20 minutes at 20° C. Heat the reaction mixture to 55° C., hold for 1 hour, then cool to 25° C. over 1 hour. Filter the solid and wash the cake with water (40 mL). Drying under vacuum at 50° C. affords 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine p-toluenesulfonate (23.9 g; 86%) as a white solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
10.25 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([CH:14]3[CH2:19][CH2:18][N:17]([C:20]4[N:25]=[CH:24][N:23]=[C:22]5[NH:26][N:27]=[CH:28][C:21]=45)[CH2:16][CH2:15]3)[N:11]([CH3:13])[CH:12]=2)=[CH:4][C:3]=1[C:29]([F:32])([F:31])[F:30].CC(C)=O.O.[C:38]1([CH3:48])[CH:43]=[CH:42][C:41]([S:44]([OH:47])(=[O:46])=[O:45])=[CH:40][CH:39]=1>O>[C:38]1([CH3:48])[CH:39]=[CH:40][C:41]([S:44]([OH:47])(=[O:45])=[O:46])=[CH:42][CH:43]=1.[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([CH:14]3[CH2:19][CH2:18][N:17]([C:20]4[N:25]=[CH:24][N:23]=[C:22]5[NH:26][N:27]=[CH:28][C:21]=45)[CH2:16][CH2:15]3)[N:11]([CH3:13])[CH:12]=2)=[CH:4][C:3]=1[C:29]([F:31])([F:30])[F:32] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C=1N=C(N(C1)C)C1CCN(CC1)C1=C2C(=NC=N1)NN=C2)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
360 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
10.25 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to 25° C. over 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filter the solid
WASH
Type
WASH
Details
wash the cake with water (40 mL)
CUSTOM
Type
CUSTOM
Details
Drying under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.FC1=C(C=C(C=C1)C=1N=C(N(C1)C)C1CCN(CC1)C1=C2C(=NC=N1)NN=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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